Product packaging for 1,2,7-Trichlorodibenzo-p-dioxin(Cat. No.:CAS No. 82291-30-3)

1,2,7-Trichlorodibenzo-p-dioxin

Cat. No.: B14412595
CAS No.: 82291-30-3
M. Wt: 287.5 g/mol
InChI Key: TXJMXDWFPQSYEQ-UHFFFAOYSA-N
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Description

1,2,7-Trichlorodibenzo-p-dioxin is a congener of the polychlorinated dibenzo-p-dioxin (PCDD) family, a group of environmentally persistent organic pollutants of significant research interest due to their toxicological profile . This compound is part of a class of 75 different chlorinated dioxin congeners, which are primarily anthropogenic and contribute to long-term environmental pollution . PCDDs, including trichlorinated forms, are known to bioaccumulate in biological tissues and are studied for their potential to cause developmental disturbances and other adverse health effects . The mechanism of toxicity for dioxin-like compounds is primarily mediated through binding to the aryl hydrocarbon (Ah) receptor, a transcription factor present in cells . Activation of this receptor complex leads to changes in gene expression, which can alter intermediary metabolic pathways . Research on related dioxins, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), has shown that exposure can disrupt lipid metabolism, leading to the mobilization of free fatty acids and affecting hepatic functions like fatty acid oxidation and ketogenesis . These metabolic disruptions are a key area of study for understanding the broader toxicological impact of dioxins. Researchers utilize this compound as a reference standard in analytical method development and validation, particularly in environmental monitoring and food safety studies to trace the presence and impact of dioxin contaminants . Its application is crucial for quality control in laboratories analyzing dioxin levels in various matrices, supporting compliance with international regulations such as the Stockholm Convention on Persistent Organic Pollutants . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines for handling hazardous chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Cl3O2 B14412595 1,2,7-Trichlorodibenzo-p-dioxin CAS No. 82291-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,7-trichlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-1-3-8-10(5-6)16-9-4-2-7(14)11(15)12(9)17-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMXDWFPQSYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231664
Record name 1,2,7-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-30-3
Record name 1,2,7-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,7-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,7-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99895HO98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Physicochemical Properties of 1,2,7 Trichlorodibenzo P Dioxin

The physicochemical properties of 1,2,7-Trichlorodibenzo-p-dioxin dictate its behavior in the environment and in biological systems. Like other PCDDs, it is a solid at room temperature and has very low water solubility and vapor pressure, which decrease as the number of chlorine atoms in the molecule increases. mst.dk Its high lipophilicity, indicated by a high octanol-water partition coefficient (Kow), means it has a strong tendency to sorb to soil and sediment and to bioaccumulate in fatty tissues. clu-in.org

Table 1:

PropertyValue
Molecular Formula C₁₂H₅Cl₃O₂ uni.lu
Monoisotopic Mass 285.93552 Da uni.lu
XlogP (predicted) 5.8 uni.lu

Environmental Transport and Transformation Dynamics

Atmospheric Transport and Deposition Mechanisms

Atmospheric processes are the primary drivers for the widespread distribution of chlorinated dioxins. While specific research on the 1,2,7-trichloro congener is limited, the behavior of lower chlorinated dioxins provides a framework for understanding its atmospheric lifecycle.

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are subject to global distribution via long-range atmospheric transport. diva-portal.org The less chlorinated congeners are considered semi-volatile, which allows them to partition between the gas phase and atmospheric particles. cdc.gov This characteristic facilitates their transport over vast distances, leading to their detection in remote regions, far from industrial or combustion sources. diva-portal.org Consequently, PCDD/Fs are considered ubiquitous environmental pollutants, found at low concentrations in air, soil, and water across the globe. cdc.govtandfonline.com The distribution is not uniform, with higher concentrations generally found in industrialized urban regions compared to rural or remote areas. cdc.gov

Once in the atmosphere, 1,2,7-Trichlorodibenzo-p-dioxin, like other dioxins, is removed and deposited onto the Earth's surface through wet and dry deposition. epa.govnih.gov Wet deposition involves the removal of the compound from the atmosphere by precipitation, such as rain or snow. Dry deposition occurs through the settling of particulate matter to which the dioxin is adsorbed. epa.gov Particulate-phase dioxins are particularly susceptible to these deposition processes. epa.govnih.gov It is estimated that of the total annual emission rate of all dioxins into the atmosphere, only about 3% remains airborne, with the majority being deposited to land (57%) and oceans (40%). tandfonline.comtandfonline.com

Atmospheric fate models are used to simulate the transport, transformation, and deposition of pollutants like dioxins. nih.gov These models, such as the RAIDAR and STELLA models, help in understanding the flow of dioxins through various environmental media. nih.gov For PCDD/Fs in general, vapor-phase reactions with hydroxyl (OH) radicals are a significant degradation pathway. epa.gov For the related compound 2,7-Dichlorodibenzo-p-dioxin (B167052), the estimated half-life for this atmospheric reaction is about 1.6 days. nih.gov

Aquatic and Sedimentary Partitioning and Redistribution

Following atmospheric deposition or direct discharge, the fate of this compound in aquatic environments is dictated by its strong tendency to associate with particles and sediments.

Due to their very low water solubility, the majority of dioxins, including the trichloro- congeners, are expected to be associated with suspended particulate matter and dissolved organic matter in the water column. epa.govnih.gov As these compounds enter waterways, they quickly adhere to particles, which influences their transport and bioavailability. nih.gov The interaction with dissolved organic matter, such as Suwannee River natural organic matter (SRNOM), can affect photochemical transformation processes, though specific data for the 1,2,7- isomer is scarce. rsc.org The high octanol-water partition coefficient (Log Kow) of dioxins indicates a strong preference for partitioning from water into organic phases like sediment and biota. epa.gov

Table 1: Physicochemical Properties Influencing Environmental Partitioning of Dioxin Congeners This table presents data for related dioxin compounds to illustrate the general properties governing environmental behavior, due to the limited availability of specific data for this compound.

Property 2,7-Dichlorodibenzo-p-dioxin 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) General Trend for PCDDs
Log Kow (Octanol-Water Partition Coefficient) 5.75 (Predicted) nih.gov ~7.0 epa.govnih.gov Increases with chlorination
Water Solubility Very Low nih.gov Insoluble nih.gov Decreases with chlorination
Vapor Pressure @ 25°C (mm Hg) 1.125 x 10⁻⁶ (Predicted) nih.gov 1.5 x 10⁻⁹ nih.gov Decreases with chlorination

| Henry's Law Constant (mol/m³Pa) | Not Available | Not Available | Generally low for higher chlorinated congeners |

The strong association of dioxins with particulates leads to their removal from the water column through sedimentation. nih.gov Aquatic sediments, therefore, act as a major sink and long-term reservoir for these compounds. epa.govepa.gov Over time, significant concentrations can accumulate in the sediments of rivers, lakes, and estuaries. mdpi.comresearchgate.net For instance, studies in the Baltic Sea have analyzed sediment cores to reconstruct the history of dioxin deposition, showing peak concentrations corresponding to periods of high industrial activity. diva-portal.orgmdpi.com

Once in the sediment, dioxins are highly persistent, with degradation occurring very slowly. cdc.govepa.gov Interfacial exchange, the movement of the chemical between sediment and the overlying water, can occur, potentially leading to the re-entry of these compounds into the water column and the food web. mdpi.com The biota-sediment accumulation factor (BSAF), which relates the concentration in organisms to that in the sediment, is a key parameter for assessing exposure risk. For TCDD, BSAFs in fish have been observed in the range of 0.03 to 0.30, indicating that while accumulation occurs, a state of disequilibrium often exists between the sediment and biota. epa.gov Specific BSAF values for this compound are not well-documented.

Soil and Terrestrial Interactions

The fate and mobility of this compound in the terrestrial environment are governed by its strong tendency to adsorb to soil particles. This section explores the specific mechanisms and influencing factors that dictate its behavior in various soil matrices.

Adsorption and Desorption Isotherms and Kinetics in Various Soil Matrices

The interaction between chlorinated dioxins and soil is characterized by strong adsorption, significantly limiting their movement in the subsurface. Studies on closely related congeners, such as 1,2,7,8-tetrachlorodibenzo-p-dioxin (B1206309) (1,2,7,8-TCDD), provide critical insights into these processes. Batch experiments show that dioxins readily partition from the aqueous phase to the solid soil phase. dioxin20xx.org

The adsorption behavior is often described using isotherm models like the Freundlich isotherm, which is suitable for heterogeneous surfaces like soil. nih.gov The kinetics of adsorption for many organic pollutants in soil can be described by the pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption. nih.govresearchgate.net For instance, in studies of 1,2,7,8-TCDD, it took a longer time to reach adsorption equilibrium in soils with higher organic matter content. usda.gov

The distribution coefficient (Kd), which quantifies the partitioning of a compound between soil and water, is a key parameter. For the closely related 1,2,7,8-TCDD, Kd values have been determined in various soil and sediment types, highlighting the compound's high affinity for solid phases. dioxin20xx.org

Interactive Table: Distribution Coefficients (Kd) for 1,2,7,8-TCDD in Various Media Note: Data is for the 1,2,7,8-tetrachloro congener, used as a proxy to understand the behavior of chlorinated dioxins.

Soil/Medium TypeKd (L/g)
Bentonite (B74815) Clay4.153
Kaolin Clay0.885
Sandy Clay Loam0.363
Loam1.514
Sandy Loam0.828
Silty Clay Loam1.159
Silt Loam1.056
Sand0.000

Source: Adapted from research on 1,2,7,8-TCDD sorption experiments. dioxin20xx.org

Influence of Soil Organic Carbon and Mineralogy on Congener Mobility

The mobility of dioxins in soil is exceptionally low, primarily due to the profound influence of soil organic carbon (SOC) and clay mineralogy. usda.govcdc.gov

Mineralogy: The mineral components of soil, particularly clays, play a crucial role in the adsorption and transport of dioxins. Clays such as bentonite exhibit a very high adsorption capacity for these compounds. dioxin20xx.org While dioxins are generally considered immobile, some transport can occur when they attach to fine colloidal particles, such as small clay particles, which can then move through the soil profile. usda.gov However, the vast majority of dioxin contamination is typically confined to the upper layers of the soil. usda.gov The specific surface area of the soil particles is also directly related to the amount of dioxin that can be sorbed. osti.gov

Intermedia Transfer Factors in Multimedia Environmental Models

To assess the distribution and potential exposure risks of chemicals like dioxins, multimedia environmental models such as CalTOX are employed. ca.gov These models rely on intermedia transfer factors (ITFs) to define the relationships between contaminant concentrations in different environmental compartments (e.g., soil, air, water, biota). ca.gov

Key parameters used to derive ITFs include:

Distribution and Partition Coefficients: The organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-water partition coefficient (Kow) are fundamental for estimating a chemical's partitioning behavior. ca.govepa.gov For TCDD, the log Koc is estimated to be around 7.0. epa.gov

Biotransfer Factors (BTFs): These describe the uptake of a contaminant by plants from the soil. ca.gov

Bioconcentration Factors (BCFs): These quantify the accumulation of a chemical in aquatic organisms from the surrounding water. epa.gov

Biota-Sediment Accumulation Factors (BSAFs): This factor relates the concentration of a contaminant in an organism to its concentration in the sediment, providing insight into bioaccumulation from benthic environments. epa.gov

These factors are integrated into models to predict the movement and accumulation of dioxins across environmental boundaries, such as from soil to plants or from sediment to aquatic life. ca.govnih.gov

Degradation and Biotransformation Pathways

While persistent in the environment, this compound can undergo degradation, primarily through photolytic processes.

Photolytic Degradation Mechanisms in Aquatic and Other Media

Photolysis, or degradation by light, is a significant transformation pathway for dioxins, particularly in surface waters and on terrestrial surfaces. epa.gov The primary mechanism involves reductive dechlorination, where chlorine atoms are sequentially removed from the dioxin molecule. nih.gov

Notably, the photolytic degradation of more highly chlorinated dioxins can be a source of less chlorinated congeners. For example, research on the photodegradation of 2,3,7,8-TCDD has shown that one of its main degradation byproducts is 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com This process occurs when TCDD is exposed to UV irradiation, indicating that photolysis can transform more chlorinated dioxins into trichlorinated forms like the subject of this article. nih.govmdpi.com

The rate of photolytic degradation is highly dependent on the wavelength of the light. Studies on TCDD show that degradation occurs upon irradiation with UV light, with specific absorption bands observed between 250 and 320 nm. mdpi.com

The half-life of dioxins due to photolysis varies significantly based on the medium, light intensity, and season. epa.gov

Interactive Table: Estimated Photolysis Half-Lives for TCDD Note: This data for 2,3,7,8-TCDD illustrates the general principles of dioxin photolysis.

ConditionWavelengthHalf-Life
Xenon Lamp Irradiation252.6 nm72.6 minutes
Xenon Lamp Irradiation318.6 nm29.7 minutes
Water Surface (Summer, 40°N Latitude)Sunlight21 hours
Water Surface (Winter, 40°N Latitude)Sunlight118 hours

Source: Adapted from various studies on TCDD photolysis. epa.govnih.gov

While direct photolysis is important, the process can be enhanced by sensitizers present in natural waters. sci-hub.se However, the strong adsorption of dioxins to sediment and suspended particles can shield them from light, significantly increasing their persistence in aquatic systems by removing them from the photic zone. epa.gov

An in-depth analysis of the environmental transport and transformation dynamics of the chemical compound this compound reveals complex interactions with physical and biological factors. This article explores the key processes governing its fate in the environment, including its breakdown by light and microbial activity.

Advanced Analytical Methodologies for Environmental Monitoring and Congener Specific Characterization

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Principles and Applications

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is globally recognized as the "gold standard" for the definitive, congener-specific analysis of PCDDs, including 1,2,7-TrCDD. nih.govnih.gov This powerful technique combines the exceptional separation capabilities of high-resolution gas chromatography with the precise mass identification of high-resolution mass spectrometry, enabling the differentiation and quantification of individual PCDD isomers, even those with identical molecular weights. mdpi.comosti.gov

Comprehensive Sample Preparation and Clean-up Strategies for Diverse Matrices

The accurate analysis of 1,2,7-TrCDD in various environmental samples requires meticulous and matrix-specific sample preparation and clean-up procedures to remove interfering compounds that could compromise the analytical results. These strategies are tailored to the specific characteristics of the sample matrix, which can range from air and water to more complex solid materials like soil, sediment, and fly ash. epa.govpublications.gc.ca

For air samples , collection typically involves drawing a large volume of air through a filter and a sorbent trap, such as polyurethane foam (PUF) or XAD-2 resin, to capture both particulate-bound and gaseous PCDDs. epa.govmpcb.gov.in The US EPA Method TO-9A, for instance, details the collection of polyhalogenated dioxins in ambient air over a 24-hour period, allowing for the quantification of concentrations as low as 0.2 picograms per cubic meter (pg/m³). epa.gov

Water samples are commonly extracted using liquid-liquid extraction with a solvent like methylene (B1212753) chloride. epa.gov EPA Method 613 provides a framework for the determination of 2,3,7,8-TCDD in municipal and industrial discharges, which can be adapted for other congeners. epa.gov

Solid matrices such as soil, sediment, and fly ash present a greater challenge due to their complexity. epa.gov Extraction is often performed using Soxhlet extraction with a suitable solvent, such as toluene. mpcb.gov.in Following extraction, a multi-step clean-up process is essential to isolate the PCDDs from a vast array of co-extracted organic compounds. This typically involves a combination of chromatographic techniques, including:

Acid/Base Washing: To remove acidic and basic interferences.

Alumina Column Chromatography: To separate PCDDs from bulk lipids and other polar compounds. env.go.jp

Carbon Column Chromatography: To separate PCDDs from non-planar compounds like polychlorinated biphenyls (PCBs). env.go.jp

Silica (B1680970) Gel Chromatography: Often impregnated with sulfuric acid or silver nitrate (B79036) to remove specific types of interferences. env.go.jp

The goal of these rigorous clean-up steps is to produce a final extract that is sufficiently clean for injection into the HRGC/HRMS system, minimizing matrix effects and ensuring accurate quantification.

Table 1: Overview of Sample Preparation Techniques for 1,2,7-TrCDD Analysis

Matrix Sampling/Collection Extraction Clean-up
Air High-volume sampling with filter and sorbent (e.g., PUF, XAD-2) Solvent extraction of filter and sorbent Multi-step column chromatography (alumina, carbon, silica gel)
Water Grab sampling Liquid-liquid extraction (e.g., with methylene chloride) Column chromatography
Soil/Sediment Grab sampling Soxhlet extraction (e.g., with toluene) Multi-step column chromatography (alumina, carbon, silica gel), acid/base washing
Fly Ash Isokinetic sampling from stacks Soxhlet extraction Extensive multi-step column chromatography

Isotopic Dilution Quantification and Quality Assurance Protocols

Isotope dilution is a critical component of the HRGC/HRMS method for quantifying PCDDs, including 1,2,7-TrCDD. epa.gov This technique involves spiking the sample with a known amount of an isotopically labeled internal standard of the target analyte (e.g., ¹³C₁₂-1,2,7-TrCDD) prior to extraction and clean-up. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during the preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. nih.gov

Stringent quality assurance and quality control (QA/QC) protocols are integral to ensuring the reliability of PCDD analysis. These include:

Method Blanks: Analyzing a clean matrix to check for contamination introduced during the analytical process. dioxin20xx.org

Laboratory Control Spikes: Analyzing a clean matrix spiked with a known amount of the analyte to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates: Spiking a portion of the actual sample to evaluate matrix-specific effects on recovery and precision.

These QA/QC measures are essential for producing legally defensible data and ensuring the comparability of results between different laboratories and studies.

Congener-Specific Separation and Isomer Identification

The separation of the numerous PCDD congeners is achieved through high-resolution gas chromatography, typically using long, narrow-bore capillary columns coated with a specific stationary phase. osti.gov The choice of stationary phase is crucial for resolving isomers that have very similar boiling points. For PCDD analysis, columns with polar stationary phases, such as those containing cyanopropyl polysiloxane, are often used to achieve the necessary selectivity. dioxin20xx.orgnacalai.com The combination of different column selectivities can aid in the structural assignment of various TCDD isomers. nacalai.com

Mass spectrometry provides the definitive identification of the separated congeners. In HRMS, the mass spectrometer is operated at a high resolving power (typically >10,000), which allows for the measurement of the exact mass of the ions. env.go.jp This high resolution is necessary to differentiate PCDD ions from other co-eluting compounds that may have the same nominal mass but a different elemental composition. The identification of a specific congener like 1,2,7-TrCDD is based on several criteria:

Retention Time: The time it takes for the compound to elute from the GC column must match that of an authentic standard.

Co-elution of Native and Labeled Isomers: The native and isotopically labeled isomers should elute at the same time.

Correct Isotopic Ratio: The ratio of the two most abundant ions in the mass spectrum of the native compound must fall within a specified tolerance of the theoretical ratio.

Complementary Analytical and Screening Approaches

While HRGC/HRMS is the confirmatory method for PCDD analysis, its high cost and complexity have led to the development of complementary and screening approaches that are faster and more cost-effective for analyzing large numbers of samples. nih.govdiva-portal.org

Immunoanalytical Techniques for Rapid Screening

Immunoanalytical techniques, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), offer a rapid and relatively inexpensive means of screening environmental samples for the presence of dioxin-like compounds. nih.govnih.gov These methods are based on the specific binding of antibodies to dioxins. dioxins.comresearchgate.net

In a competitive ELISA, for example, dioxins in the sample extract compete with a labeled dioxin standard for a limited number of antibody binding sites. researchgate.net The amount of labeled standard that binds is inversely proportional to the concentration of dioxins in the sample. While these assays are generally not congener-specific, they can provide a semi-quantitative estimate of the total dioxin concentration or toxic equivalency (TEQ). nih.gov Samples that test positive in an immunoassay screen would then typically be subjected to HRGC/HRMS analysis for confirmation and congener-specific quantification.

Cell-Based Bioassays and Reporter Gene Assays for Dioxin-like Activity Assessment

Cell-based bioassays provide a measure of the biological activity of a sample extract, which is often more relevant for risk assessment than the simple chemical concentration. whoi.edu These assays are based on the mechanism of action of dioxin-like compounds, which involves binding to the aryl hydrocarbon receptor (AhR). dioxins.comresearchgate.net

The most widely used cell-based bioassay is the Chemically Activated Luciferase Expression (CALUX) assay. nih.govepa.gov This assay utilizes a genetically modified cell line that contains a luciferase reporter gene under the control of dioxin-responsive elements. dioxins.com When dioxin-like compounds in a sample extract bind to the AhR in these cells, they trigger the expression of the luciferase enzyme, which produces light. The amount of light produced is proportional to the total dioxin-like activity of the sample, which is typically expressed in terms of TEQ. whoi.edu

Other bioassays, such as the ethoxyresorufin-O-deethylase (EROD) induction assay, also measure the activation of the AhR pathway by quantifying the activity of the cytochrome P450 1A1 (CYP1A1) enzyme. nih.gov These bioassays are valuable tools for screening large numbers of samples and for prioritizing samples for further analysis by HRGC/HRMS. researchgate.netnih.gov

Multivariate Statistical Methods for Congener Profiling, Source Apportionment, and Fingerprinting (e.g., PCA, PMF)

The environmental monitoring of dioxins, including 1,2,7-trichlorodibenzo-p-dioxin, often involves the analysis of complex mixtures containing numerous congeners. Identifying the sources of this contamination is crucial for remediation and regulatory efforts. Multivariate statistical methods, such as Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF), are powerful tools for dissecting these complex datasets, enabling congener profiling, source apportionment, and chemical fingerprinting. nih.govnih.gov

Principal Component Analysis (PCA) is an exploratory data analysis technique used to identify patterns and reduce the dimensionality of large datasets. oup.com In the context of dioxin analysis, PCA can group samples with similar congener profiles or identify specific congeners that contribute most to the variance within a dataset. oup.comdioxin20xx.org For instance, a study analyzing dioxin congener profiles in human serum used PCA to differentiate individuals with elevated dioxin concentrations from those with background levels. dioxin20xx.org The analysis revealed that differences were largely explained by specific congeners, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dioxin20xx.org By examining the principal components, researchers can identify patterns that may correspond to different emission sources, such as industrial processes or combustion events. dioxin20xx.orgresearchgate.net

Positive Matrix Factorization (PMF) is another receptor model widely used for source apportionment of environmental pollutants. nih.gov Unlike PCA, PMF constrains the results to be non-negative, which often yields more physically interpretable source profiles. nih.gov PMF is particularly well-suited for time-series studies and incorporates individual measurement uncertainties into its model, enhancing the reliability of the source apportionment. nih.gov While PMF can provide more robust source apportionment, PCA is often used as a complementary tool to provide initial insights into the data structure and to help validate the results from PMF. researchgate.net The integration of these methods can enhance the accuracy of source contribution estimates and minimize bias. researchgate.net

Studies have demonstrated the utility of these methods in identifying dioxin sources. For example, multivariate analysis of serum dioxin patterns in a cohort from an industrially impacted area helped identify contributing sources. dioxin20xx.org The results showed that 93% of the serum samples fell within a single cluster, indicating a relatively consistent pattern of dioxin congeners among the population. dioxin20xx.org However, specific patterns related to historical airborne discharges from industrial activities, characterized by elevated levels of 2,3,7,8-TCDD and 1,2,3,7,8-PeCDD, were also identified. dioxin20xx.org

Table 1: Comparison of PCA and PMF in Environmental Analysis

Feature Principal Component Analysis (PCA) Positive Matrix Factorization (PMF)
Primary Goal Dimensionality reduction, pattern identification. oup.com Source apportionment, quantifying source contributions. nih.gov
Constraints Unconstrained, components can have negative values. Non-negativity constraints on source profiles and contributions. nih.gov
Data Input Matrix of sample concentrations. oup.com Matrix of sample concentrations and corresponding uncertainties. nih.gov
Interpretability Can be less direct for source identification. Often provides more physically meaningful source profiles. nih.gov
Common Use Exploratory analysis, identifying major data trends. researchgate.net Detailed source apportionment in long-term monitoring studies. nih.gov

This table provides a general comparison of PCA and PMF as applied in environmental source apportionment studies.

Application of Toxic Equivalency Factors (TEFs) in Environmental Mixture Assessment

The TEF methodology is based on the understanding that these compounds share a common mechanism of toxicity, mediated through the aryl hydrocarbon receptor (AhR). wikipedia.org The approach assumes that the effects of the individual congeners in a mixture are additive. cdc.govwikipedia.org The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each dioxin-like congener by its respective TEF and then summing the results. nih.govornl.gov This provides a single, integrated value that represents the total TCDD-like toxicity of the mixture. nih.gov

TEF values are established through a consensus process by international bodies like the World Health Organization (WHO), based on a comprehensive review of toxicological data. ornl.govnih.gov These values have been periodically re-evaluated as new scientific data becomes available. nih.govnih.gov For example, the WHO re-evaluated the TEFs in 2005, making changes to the values for several congeners based on new in vivo and in vitro studies. nih.gov A further re-evaluation was published in 2022. nih.gov The U.S. Environmental Protection Agency (EPA) recommends using the 2005 WHO consensus TEF values for human health risk assessments of dioxin-like compounds. ornl.govepa.gov

The TEF approach has proven successful in predicting the toxicity of real-world environmental mixtures and is a critical tool for risk assessment and management. nih.gov It allows regulators to set standards for complex mixtures of dioxins found in food, soil, and other environmental media. eurofins.de For instance, the European Union's maximum levels for dioxins in food and feed are linked to TEQ data based on the WHO-TEFs. eurofins.de

Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzo-p-dioxins (PCDDs)

Compound TEF Value
2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) 1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) 1
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) 0.1
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) 0.1
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) 0.1
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) 0.01
Octachlorodibenzo-p-dioxin (B131699) (OCDD) 0.0003

Source: Adapted from van den Berg et al. (2006) as recommended by the U.S. EPA (2010). ornl.govnih.gov

Molecular Mechanisms and Receptor Interactions Non Toxicological Focus

Aryl Hydrocarbon Receptor (AhR) Mediated Interactions

The AhR is a ligand-activated transcription factor that plays a central role in mediating the effects of a wide array of environmental compounds. mdpi.commdpi.com Upon binding, the ligand-AhR complex undergoes a series of transformations, leading to changes in gene expression. nih.gov

The binding affinity of dioxin-like compounds to the AhR can vary significantly, with halogenated aromatic hydrocarbons generally exhibiting high affinity in the picomolar to nanomolar range. escholarship.org While specific kinetic data for 1,2,7-Trichlorodibenzo-p-dioxin is not extensively detailed in the provided results, studies on the closely related and highly potent 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) offer significant insights. Saturation binding studies with TCDD have shown that conventional methods for determining equilibrium constants may be inaccurate due to the thermal instability of the unoccupied receptor. nih.gov Kinetic models that account for receptor degradation suggest that the association of the ligand with the receptor is a strongly entropically driven process, consistent with the ligand binding to a hydrophobic pocket and inducing a conformational change in the receptor protein. nih.gov

The binding affinity of ligands to the AhR is also species-dependent. For instance, human AhR exhibits a lower binding affinity for TCDD compared to the more sensitive laboratory rodent strains, a difference attributed to specific mutations in the human AhR gene. nih.gov

A primary and well-documented consequence of AhR activation by dioxins is the induction of xenobiotic metabolizing enzymes, most notably members of the Cytochrome P450 (CYP) superfamily. capes.gov.br Specifically, the induction of CYP1A1 and CYP1B1 is a hallmark of dioxin exposure. pnas.org

Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). escholarship.orgmdpi.com This complex then binds to specific DNA sequences known as dioxin responsive elements (DREs) located in the promoter regions of target genes, thereby initiating their transcription. escholarship.orgnih.gov The induction of CYP1A1 is a direct result of this process. capes.gov.br

Studies have demonstrated that TCDD induces the transcription of the CYP1A1 gene in various cell types, including mouse hepatoma cells and human lymphocytes. capes.gov.brnih.gov Similarly, CYP1B1 is also inducible by TCDD. pnas.orgnih.gov The induction of these enzymes can vary among individuals and is dose-dependent. nih.gov Furthermore, the ratio of CYP1B1 to CYP1A1 can be altered by the presence of other compounds, potentially redirecting the metabolism of endogenous substances like estradiol. nih.gov

The binding of a ligand to the AhR initiates a cascade of conformational changes and alterations in protein stability. The unbound AhR exists in the cytoplasm as a complex with chaperone proteins. nih.gov Ligand binding triggers the dissociation of these chaperones and the translocation of the AhR into the nucleus. mdpi.comnih.gov

Once in the nucleus, the AhR forms a heterodimer with ARNT, a process that converts the complex into its high-affinity DNA-binding form. escholarship.org The stability of this ligand-activated AhR is significantly altered. For example, TCDD has been shown to shorten the half-life of the AhR protein dramatically, from 28 hours to 3 hours in mouse hepatoma cells. nih.gov This degradation is mediated by the ubiquitin-proteasome pathway and is dependent on the transcriptional activation domain and DNA binding of the AhR. nih.gov This process serves as a regulatory feedback mechanism to control the activity of the activated receptor. nih.gov

Cross-Talk with Other Cellular Signaling Pathways

The influence of this compound extends beyond the direct regulation of xenobiotic metabolizing enzymes, involving intricate cross-talk with other critical cellular signaling pathways.

Research has revealed a significant interplay between AhR activation and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. TCDD has been shown to modulate the binding of EGF to keratinocytes, leading to a decrease in the number of high-affinity EGF binding sites. umn.edu This reduction in EGF binding correlates with decreased EGF-stimulated DNA synthesis and cell proliferation. umn.edu

More recent studies have elucidated that dioxin-like compounds can bind to the extracellular domain of the EGFR, thereby inhibiting its activation by growth factors. nih.gov This interaction distinguishes the cellular response to dioxins from that of other AhR ligands like polycyclic aromatic hydrocarbons (PAHs), which can activate EGFR signaling. nih.gov This differential effect on EGFR highlights a complex, ligand-specific modulation of cellular responses mediated through the AhR. Furthermore, TCDD, in synergy with EGF, can suppress the stimulation of peroxisome proliferator-activated receptor-gamma1 (PPARγ1). nih.gov

Impact on Endogenous Molecular Systems (e.g., Vitamin A Homeostasis)

A significant consequence of dioxin exposure is the disruption of vitamin A (retinoid) homeostasis. ki.se Dioxins are known to negatively affect the storage and clearance of retinoids in the body. ki.se

Exposure to TCDD leads to a decrease in hepatic vitamin A stores. oup.com Mechanistically, TCDD can have a tissue-specific transcriptional effect on lecithin:retinol (B82714) acyltransferase (LRAT), an enzyme crucial for converting retinol to retinyl esters for storage. ki.se This can lead to a reduction in hepatic vitamin A levels. ki.se

Conversely, TCDD exposure has been shown to increase the levels of the active form of vitamin A, retinoic acid, in the liver, kidney, and serum. ki.se This is thought to be a direct effect of TCDD-induced enzymes, such as Cytochrome P450s, on retinoic acid metabolism. ki.se This disruption in retinoid levels can have widespread effects as vitamin A is essential for cell growth, differentiation, and development. ki.se

Interactive Data Table: Effects of TCDD on Molecular Targets

TargetOrganism/Cell LineEffectReference
AhR Binding HumanLower affinity compared to rodents nih.gov
CYP1A1 Mouse Hepatoma CellsIncreased transcription capes.gov.br
CYP1B1 Human LymphocytesIncreased transcription nih.gov
AhR Protein Mouse Hepatoma CellsDecreased half-life nih.gov
EGF Binding Human KeratinocytesDecreased umn.edu
Hepatic Vitamin A RatDecreased stores oup.com
Serum Retinoic Acid RatIncreased levels ki.se

Scientific Data on this compound Remains Limited

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research on the chemical compound this compound, particularly concerning its molecular and receptor interactions. The majority of existing research on dioxins focuses extensively on the most toxic and well-studied congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Consequently, detailed information required to populate the specified sections on mechanistic studies of vitamin A transport and kinetic modeling of endogenous compound dynamics in response to this compound exposure is not available in the current body of scientific literature.

The provided outline requires a detailed analysis of:

Kinetic Modeling of Endogenous Compound Dynamics in Response to Dioxin Exposure

Our search did not yield any studies that specifically investigate these endpoints for the this compound congener. The mechanisms of action, including interactions with the aryl hydrocarbon (Ah) receptor and subsequent effects on vitamin A homeostasis, have been characterized for TCDD, but this information cannot be directly extrapolated to this compound without specific experimental evidence.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound as per the provided outline.

Contemporary Research Challenges and Future Directions

Advancements in Ultra-Trace Analysis and Environmental Source Tracking for Specific Congeners

The accurate detection and quantification of specific dioxin congeners like 1,2,7-TCDD at ultra-trace levels are paramount for understanding environmental contamination and human exposure. The analytical challenge is significant due to the vast number of potentially interfering isomers and the extremely low concentrations at which these compounds can be present. nih.gov

Current methodologies often involve a multi-step process, including pre-separation on silica (B1680970) columns and cleanup using liquid chromatography on alumina. nih.gov Final determination is typically achieved through high-resolution gas chromatography coupled with mass spectrometry (GC/MS). nih.govepa.gov For instance, EPA Method 613 is a GC/MS method specifically designed for the determination of 2,3,7,8-TCDD in municipal and industrial discharges, which can be adapted for other congeners. epa.gov

A significant area of ongoing research is the development of more efficient and sensitive analytical techniques. These advancements are crucial for distinguishing between different congeners and accurately tracking their sources in the environment. Environmental source tracking relies on identifying unique congener profiles associated with specific industrial processes or combustion events. For example, the relative amounts of different TCDD congeners can vary widely depending on the production or incineration process. nih.gov By analyzing the specific congener fingerprint in an environmental sample, researchers can work to pinpoint the origin of the contamination.

Refined Predictive Modeling for Global Environmental Fate and Inter-Compartmental Transfer

Understanding the movement and persistence of 1,2,7-TCDD in the environment is critical for assessing its long-term impact. Fugacity-based multimedia environmental fate models are instrumental in this endeavor. nih.gov These models estimate the mass fluxes of dioxins between different environmental compartments, such as air, water, soil, and sediment. nih.gov

Simulations have shown that a major portion of dioxin emissions travels to soil and water through wet and dry deposition, with subsequent degradation occurring primarily in soil and sediment. nih.gov The physical and chemical properties of individual congeners, such as their water solubility and vapor pressure, significantly influence their environmental profile and transformation. nih.gov For example, due to its very low water solubility, most 2,3,7,8-TCDD found in water is associated with sediments or suspended particles. epa.gov

Future research is focused on refining these predictive models by incorporating more detailed data on the intermedia transfer factors (ITFs). ca.gov ITFs define the concentration relationships between an exposure medium and the source environmental medium. ca.gov The CalTOX model, for instance, utilizes a range of ITFs, including biotransfer factors for plants, milk, and meat, to provide a more comprehensive picture of contaminant fate. ca.gov Improving the accuracy of these models will enhance our ability to predict the long-term environmental behavior of specific congeners like 1,2,7-TCDD and their potential for inter-compartmental transfer.

Exploration of Novel Biotransformation Pathways and Potential for Remediation Strategies

The biotransformation of dioxins by microorganisms presents a promising avenue for the remediation of contaminated sites. Research has shown that certain bacteria and fungi can degrade chlorinated dioxins. For example, the white-rot fungus Phlebia lindtneri has been shown to biotransform various trichloro- and tetrachlorodibenzo-p-dioxins into hydroxylated and methoxylated compounds. nih.gov The degradation rate is dependent on the specific chlorination pattern of the dioxin molecule. nih.gov

Similarly, the bacterium Sphingomonas wittichii RW1 can catabolize congeners like 2,7-dichlorodibenzo-p-dioxin (B167052) and 1,2,3,4-tetrachlorodibenzo-p-dioxin, converting them into chlorocatechols. researchgate.netresearchgate.net The proposed pathway involves the action of a dioxygenase enzyme that cleaves the diaryl ether bond. researchgate.net

While some microorganisms can degrade less chlorinated dioxins, the highly toxic 2,3,7,8-TCDD is more resistant to biodegradation. nih.gov However, studies have shown that under anaerobic conditions, reductive dechlorination can be an effective remediation strategy. nih.gov Microcosm studies using anaerobic activated sludge have demonstrated significant removal of TCDD. nih.gov Future research will likely focus on identifying and optimizing microbial strains and consortia with enhanced capabilities for degrading a wider range of dioxin congeners, including 1,2,7-TCDD, and developing cost-effective bioremediation technologies.

Application of Systems Biology Approaches to Elucidate Complex Mechanistic Responses

Systems biology offers a powerful framework for understanding the complex cellular and molecular responses to dioxin exposure. Dioxins, including 1,2,7-TCDD, exert their effects primarily through the aryl hydrocarbon receptor (AHR), a transcription factor that regulates the expression of a wide array of genes. mdpi.comwikipedia.org

Upon binding to a dioxin molecule, the AHR translocates to the nucleus and forms a complex with the AHR nuclear translocator (ARNT). mdpi.com This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the altered expression of target genes, including those encoding for cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1. mdpi.com These enzymes are involved in the metabolism of xenobiotics, and their induction is a key event in the cellular response to dioxins. nih.gov

Systems biology approaches, such as transcriptomics and proteomics, allow for a global analysis of the changes in gene and protein expression following dioxin exposure. This can help to identify novel pathways and networks that are perturbed by these compounds. For example, studies have investigated the transgenerational effects of TCDD on human granulosa cells by analyzing changes in microRNA expression. mdpi.com Such research can provide a more holistic understanding of the mechanisms underlying the diverse biological effects of dioxins and may help in identifying biomarkers of exposure and effect.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 1,2,7-Trichlorodibenzo-p-dioxin in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) is widely used. For example, a validated HPLC method with a mobile phase of acetonitrile, water, and glacial acetic acid (70:30:0.1) achieves separation of chlorinated dioxins, with detection limits as low as 0.5–1.0 µg/mL . Environmental analysis often employs isotope dilution techniques, such as using 37Cl-labeled analogs (e.g., 2,3,7,8-[37Cl4]-Tetrachlorodibenzo-p-dioxin) to improve accuracy in complex matrices .

Q. What are the established toxicity mechanisms of this compound in mammalian systems?

  • Methodological Answer : Toxicity is mediated via aryl hydrocarbon receptor (AhR) activation, leading to dysregulation of cytochrome P450 enzymes (e.g., CYP1A1/2). Experimental protocols involve exposing liver microsomes to the compound and quantifying metabolic intermediates (e.g., hydroxylated derivatives) using LC-MS . Comparative studies with 2,3,7,8-TCDD (a more toxic congener) reveal structural determinants of potency, such as chlorine substitution patterns .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence of this compound in soil ecosystems?

  • Methodological Answer : Apply the PICO framework to structure the study:

  • Population : Contaminated soil samples.
  • Intervention : Controlled exposure to this compound.
  • Comparison : Untreated soil or soils spiked with other dioxins (e.g., 2,3,7,8-TCDD).
  • Outcome : Half-life calculation via gas chromatography (GC-MS) and microbial degradation assays .
    • Include longitudinal sampling to track degradation products and bioavailability using solid-phase extraction (SPE) and bioaccessibility models .

Q. How should contradictions in toxicity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Conduct systematic reviews using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Compare hepatotoxicity data from rat models (in vivo) with human hepatocyte cultures (in vitro).
  • Use meta-analysis to reconcile discrepancies, considering factors like metabolic clearance rates and species-specific AhR binding affinities .
    • Validate findings via dose-response modeling and probabilistic risk assessment frameworks .

Q. What advanced techniques are used to study the metabolic pathways of this compound in human liver microsomes?

  • Methodological Answer : Sequential metabolism studies with recombinant cytochrome P450 isoforms (e.g., CYP1A1) and UDP-glucuronosyltransferases (UGTs) can map phase I/II transformations. For example:

  • Incubate microsomes with the compound, extract metabolites using liquid-liquid extraction (LLE), and identify glucuronide conjugates via tandem MS .
  • Compare kinetic parameters (Km, Vmax) with structurally similar dioxins to infer metabolic stability .

Q. How do toxicity equivalence factors (TEFs) apply to this compound in regulatory risk assessments?

  • Methodological Answer : Use relative potency (REP) values derived from in vitro assays (e.g., AhR luciferase reporter gene assays) and in vivo toxicity endpoints (e.g., LD50).

  • Normalize responses to 2,3,7,8-TCDD (TEF = 1.0) and assign a congener-specific TEF based on dose-response curves .
  • Incorporate uncertainty analysis (e.g., Monte Carlo simulations) to address variability in REP data across studies .

Key Considerations for Researchers

  • Experimental Design : Use PICO or FINER frameworks to ensure rigor and reproducibility .
  • Data Interpretation : Address contradictions via meta-analysis and sensitivity testing .
  • Ethical Compliance : Obtain institutional approvals for handling hazardous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.